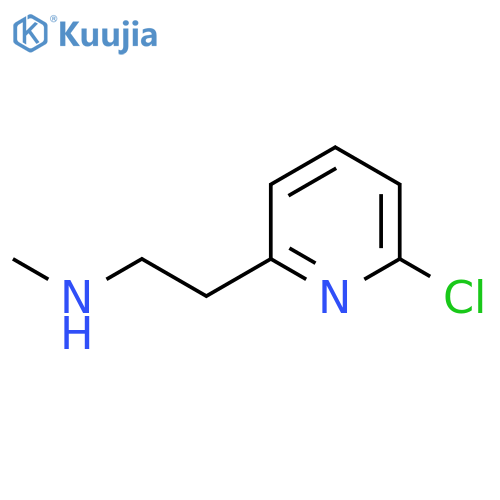Cas no 1431855-21-8 (2-(6-chloropyridin-2-yl)ethyl(methyl)amine)

1431855-21-8 structure
商品名:2-(6-chloropyridin-2-yl)ethyl(methyl)amine
2-(6-chloropyridin-2-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(6-chloropyridin-2-yl)ethyl(methyl)amine
- EN300-1982644
- 1431855-21-8
- [2-(6-chloropyridin-2-yl)ethyl](methyl)amine
- SCHEMBL5046126
-
- インチ: 1S/C8H11ClN2/c1-10-6-5-7-3-2-4-8(9)11-7/h2-4,10H,5-6H2,1H3
- InChIKey: XLNUTWHASIAVBK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(CCNC)=N1
計算された属性
- せいみつぶんしりょう: 170.0610761g/mol
- どういたいしつりょう: 170.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(6-chloropyridin-2-yl)ethyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982644-0.25g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-0.5g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-10g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 10g |
$5590.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-5.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1982644-2.5g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-10.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1982644-0.1g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-1g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-0.05g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1982644-1.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 1g |
$1299.0 | 2023-06-01 |
2-(6-chloropyridin-2-yl)ethyl(methyl)amine 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
1431855-21-8 (2-(6-chloropyridin-2-yl)ethyl(methyl)amine) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
